molecular formula C11H11NO5 B14843463 [2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

Cat. No.: B14843463
M. Wt: 237.21 g/mol
InChI Key: ABSDLYKMKYFYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is a complex organic compound with a pyridine ring substituted with acetyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective and allows for the synthesis of substituted pyridin-3-yl-acetic acids in high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(2-acetyl-6-methoxycarbonylpyridin-4-yl)acetic acid

InChI

InChI=1S/C11H11NO5/c1-6(13)8-3-7(5-10(14)15)4-9(12-8)11(16)17-2/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

ABSDLYKMKYFYSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CC(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.